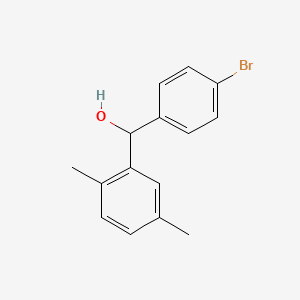

(4-Bromophenyl)(2,5-dimethylphenyl)methanol

Description

Significance of Diarylcarbinols in Contemporary Organic Synthesis and Materials Science

The importance of diarylcarbinols in modern organic synthesis is multifaceted. They serve as precursors to a variety of functional groups and molecular architectures. For instance, the oxidation of diarylcarbinols provides a straightforward route to the corresponding diaryl ketones, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals. Conversely, the reduction of the carbinol moiety can lead to the formation of diarylmethanes.

In the realm of medicinal chemistry, the diarylcarbinol framework is a common feature in a number of biologically active molecules. Their ability to participate in hydrogen bonding and engage in pi-stacking interactions with biological targets makes them a valuable scaffold in drug design. The development of new synthetic methodologies in organic chemistry often relies on the versatile reactivity of such compounds. nih.govlongdom.org

In materials science, diarylcarbinol derivatives are being explored for their potential in the development of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The rigid and tunable nature of the diaryl framework can be exploited to create materials with specific photophysical and electronic properties. The ability to introduce various functional groups onto the aryl rings allows for the systematic modification of material properties such as conductivity, luminescence, and thermal stability.

Overview of Benzylic Alcohol Reactivity and its Academic Relevance

Benzylic alcohols, a class of compounds that includes diarylcarbinols, exhibit characteristic reactivity due to the presence of the hydroxyl group on a benzylic carbon. wikipedia.org The benzylic position is the carbon atom directly attached to a benzene (B151609) or other aromatic ring. The key to understanding the reactivity of benzylic alcohols lies in the stability of the benzylic carbocation that can be formed upon protonation of the hydroxyl group and subsequent loss of water. chemistrysteps.com This carbocation is resonance-stabilized, as the positive charge can be delocalized into the aromatic ring, significantly lowering its energy and facilitating its formation. youtube.com

This inherent stability of the benzylic carbocation intermediate makes benzylic alcohols susceptible to a range of reactions, including:

Substitution Reactions (SN1): The facile formation of the benzylic carbocation makes SN1 reactions a common pathway for the substitution of the hydroxyl group with other nucleophiles. researchgate.net

Elimination Reactions (E1): In the presence of a non-nucleophilic acid, benzylic alcohols can undergo dehydration via an E1 mechanism to form styrenic compounds.

Oxidation: Primary and secondary benzylic alcohols can be readily oxidized to aldehydes and ketones, respectively, using a variety of oxidizing agents. Stronger oxidizing agents can even cleave the C-C bond and lead to the formation of benzoic acid derivatives. chemistrysteps.com

The academic relevance of studying benzylic alcohol reactivity is rooted in its fundamental importance to understanding reaction mechanisms and developing new synthetic methods. organic-chemistry.org The electronic effects of substituents on the aromatic ring can have a profound impact on the rate and outcome of these reactions, providing a valuable platform for studying structure-reactivity relationships.

Specific Research Focus on (4-Bromophenyl)(2,5-dimethylphenyl)methanol within the Diarylcarbinol Class

Within the broad class of diarylcarbinols, (4-Bromophenyl)(2,5-dimethylphenyl)methanol presents an interesting case study for several reasons. The presence of a bromine atom on one of the phenyl rings introduces a site for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions. researchgate.net This allows for the facile introduction of a wide variety of substituents, making this compound a versatile building block for the synthesis of more complex molecules.

The other aryl group, a 2,5-dimethylphenyl moiety, introduces steric hindrance around the carbinol center. This steric bulk can influence the stereochemical outcome of reactions at the benzylic position and can also affect the conformational preferences of the molecule. The methyl groups also have an electronic effect, being weakly electron-donating, which can influence the stability of any potential carbocation intermediate.

While specific, detailed research findings on (4-Bromophenyl)(2,5-dimethylphenyl)methanol itself are not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established principles of diarylcarbinol and benzylic alcohol chemistry. The combination of a functionalizable bromine atom and the sterically and electronically distinct dimethylphenyl group makes it a compound of interest for synthetic chemists looking to create diverse molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(2,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(16)8-6-12/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQRHWITYLAOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Resolution of Diarylcarbinols

Enantioselective Synthetic Routes to Chiral Diarylcarbinols

The asymmetric synthesis of chiral diarylcarbinols is a preferred strategy as it can directly yield the desired enantiomer, avoiding the loss of 50% of the material inherent in the resolution of racemic mixtures. wikipedia.org One prominent method involves the catalytic enantioselective addition of organometallic reagents to aldehydes.

A notable advancement in this area is the use of diarylzinc reagents in the presence of a chiral catalyst. For instance, the addition of diphenylzinc (B92339) to various aromatic aldehydes has been achieved with high enantioselectivity using a catalyst derived from (1R,2S)-N-benzyl-N-methyl-2-amino-1,2-diphenylethanol. sci-hub.se This method has proven effective for a range of substrates, affording chiral diarylcarbinols in good yields and with excellent enantiomeric excesses (ee). sci-hub.se

Another innovative approach utilizes diastereomeric aziridine (B145994) carbinols as chiral ligands in the asymmetric arylation of aromatic aldehydes. These ligands, which can be synthesized from the same chiral source, act as pseudo-enantiomers, enabling the synthesis of both enantiomers of a chiral diarylmethanol with comparable and high enantioselectivities. organic-chemistry.org This method is advantageous as it circumvents the need for both enantiomers of a chiral ligand, which can be costly and difficult to obtain. organic-chemistry.org The reaction typically involves the use of an arylzinc species generated in situ from an arylboronic acid and an organozinc reagent. organic-chemistry.org

Table 1: Examples of Enantioselective Synthesis of Diarylcarbinols

| Aldehyde | Arylating Agent | Catalyst/Ligand | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| p-Anisaldehyde | Diphenylzinc | (R)-N-Benzyl-N-methyl-2-amino-1,2-diphenylethanol | 93% | 84% |

| Benzaldehyde | Phenylboronic acid/Dimethylzinc | Diastereomeric aziridine carbinol | >90% | up to 96% |

Note: This table is illustrative and compiles data from various studies on diarylcarbinols.

Chiral Resolution Techniques for Racemic Diarylcarbinol Mixtures

Resolution of racemic mixtures remains a widely used method for obtaining enantiomerically pure compounds, especially on an industrial scale where it can be more cost-effective than asymmetric synthesis. nii.ac.jpcrystallizationsystems.com

This classical resolution technique involves the reaction of the racemic diarylcarbinol (which is weakly acidic) with a chiral resolving agent, typically an enantiomerically pure amine, to form a pair of diastereomeric salts. wikipedia.orgwikipedia.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. nii.ac.jplibretexts.org

The success of this method depends on several factors, including the choice of the resolving agent and the crystallization solvent. rsc.org A variety of chiral amines, such as brucine, strychnine, and quinine, are commonly used as resolving agents. libretexts.org Once the diastereomeric salts are separated, the desired enantiomer of the diarylcarbinol can be recovered by treating the salt with an acid to break the ionic bond. wikipedia.org

Key Steps in Diastereomeric Salt Resolution:

Reaction of the racemic diarylcarbinol with an enantiomerically pure chiral base.

Formation of a mixture of two diastereomeric salts.

Separation of the diastereomers based on differences in solubility through fractional crystallization.

Regeneration of the enantiomerically pure diarylcarbinol from the separated diastereomeric salt.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. csfarmacie.czresearchgate.net The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. wikipedia.org

CSPs are typically prepared by immobilizing a chiral selector onto a solid support, most commonly silica (B1680970) gel. wikipedia.org For diarylcarbinols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have been shown to be effective. wikipedia.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org The choice of the mobile phase is also critical for achieving good separation. nih.gov

Table 2: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives | Broad range of chiral compounds, including alcohols |

| Pirkle-type | π-acidic or π-basic moieties | Compounds with aromatic rings |

| Protein-based | Immobilized proteins (e.g., bovine serum albumin) | Amino acids and other pharmaceuticals |

Conformational Analysis and Chiroptical Properties of Diarylcarbinols

The three-dimensional structure and conformational flexibility of diarylcarbinols are key to understanding their chiroptical properties. mdpi.comresearchgate.net Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful tool for assigning the absolute configuration of these molecules. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comresearchgate.net The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. nih.gov

The application of ECD for absolute configuration assignment involves a conformational analysis to identify the most stable conformers of the molecule in solution. nih.gov The ECD spectrum is then calculated for each conformer, and a weighted average spectrum is generated based on the Boltzmann population of each conformer. mdpi.comresearchgate.net A good match between the experimental and the calculated spectrum allows for a reliable assignment of the absolute configuration. unibs.it

The chiroptical response of diarylcarbinols is profoundly influenced by their molecular conformation. mdpi.comresearchgate.netnih.gov Even subtle changes in the conformational equilibrium, such as those induced by a minor structural modification, can lead to significant changes in the ECD spectrum, sometimes even resulting in a mirror-image spectrum for the same absolute configuration. mdpi.comresearchgate.netnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (4-Bromophenyl)(2,5-dimethylphenyl)methanol |

| (1R,2S)-N-benzyl-N-methyl-2-amino-1,2-diphenylethanol |

| Brucine |

| Strychnine |

| Quinine |

| p-Anisaldehyde |

| Benzaldehyde |

| p-Chlorobenzaldehyde |

| Diphenylzinc |

| Phenylboronic acid |

Reactivity and Reaction Mechanisms of 4 Bromophenyl 2,5 Dimethylphenyl Methanol

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in (4-Bromophenyl)(2,5-dimethylphenyl)methanol is a key site for nucleophilic substitution reactions. The presence of two aryl groups significantly influences the mechanistic pathway, favoring processes that involve carbocation intermediates due to resonance stabilization.

Nucleophilic substitution at the benzylic position of (4-Bromophenyl)(2,5-dimethylphenyl)methanol predominantly proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the stability of the carbocation intermediate that is formed upon departure of the leaving group (typically a protonated hydroxyl group).

The mechanism initiates with the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group, water. Subsequent departure of the water molecule generates a diarylmethyl carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over both the 4-bromophenyl and the 2,5-dimethylphenyl rings. The extensive delocalization of the positive charge across both aromatic systems is the primary driving force for the SN1 pathway.

The stability of this intermediate allows for the reaction to proceed readily even with weak nucleophiles, such as water or alcohols, often in solvolysis reactions. The rate of the SN1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile's concentration, as the formation of the carbocation is the rate-determining step.

Table 1: Representative Solvolysis Data for a Diaryl-type Methanol (B129727) System

| Solvent (Nucleophile) | Temperature (°C) | Relative Rate Constant (k_rel) | Major Product |

| 80% Ethanol / 20% Water | 25 | 1.00 | (4-Bromophenyl)(2,5-dimethylphenyl)methyl ether & Alcohol |

| 60% Acetone / 40% Water | 25 | 0.78 | (4-Bromophenyl)(2,5-dimethylphenyl)methanol |

| Formic Acid | 25 | 15.2 | (4-Bromophenyl)(2,5-dimethylphenyl)methyl formate |

Note: The data presented in this table is illustrative of typical trends observed in SN1 reactions of benzylic alcohols and is not based on experimentally determined values for (4-Bromophenyl)(2,5-dimethylphenyl)methanol.

A bimolecular nucleophilic substitution (SN2) pathway is highly disfavored for (4-Bromophenyl)(2,5-dimethylphenyl)methanol. The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a pentacoordinate transition state.

The benzylic carbon in the target molecule is sterically hindered by the two bulky aryl groups (the 4-bromophenyl and the 2,5-dimethylphenyl moieties). This significant steric hindrance prevents the nucleophile from approaching the carbon center from the backside, thereby impeding the formation of the required transition state. Consequently, reactions that would typically proceed via an SN2 mechanism on less substituted carbons are not observed with this substrate under normal conditions.

Oxidation Reactions of Benzylic Alcohol Moiety

The secondary benzylic alcohol group in (4-Bromophenyl)(2,5-dimethylphenyl)methanol can be readily oxidized to the corresponding ketone, (4-bromophenyl)(2,5-dimethylphenyl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale.

Commonly used oxidants include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are effective for the oxidation of secondary alcohols to ketones under mild conditions. Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is known for its mild conditions and high yields.

More recently, transition-metal-free oxidation methods have been developed. For instance, protocols using molecular oxygen as the oxidant in the presence of a base provide an environmentally benign route to diaryl ketones from the corresponding diarylmethanes, a class of compounds closely related to diarylmethanols.

Table 2: Common Reagents for the Oxidation of Benzylic Alcohols

| Reagent System | Typical Solvent | Temperature | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | Mild, suitable for sensitive substrates. |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane | -78 °C to Room Temp. | High yields, avoids heavy metals. |

| Potassium Permanganate (KMnO₄) | Acetone/Water | Varies | Strong oxidant, can lead to over-oxidation. |

Functionalization of Aromatic Rings

The two aromatic rings of (4-Bromophenyl)(2,5-dimethylphenyl)methanol can undergo functionalization through various reactions, most notably electrophilic aromatic substitution and reactions involving the bromine substituent.

Both the 4-bromophenyl and the 2,5-dimethylphenyl rings can undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

On the 4-bromophenyl ring, the bromine atom is an ortho, para-directing group, although it is deactivating due to its inductive electron-withdrawing effect. The large (2,5-dimethylphenyl)methanol substituent will sterically hinder the ortho positions, suggesting that electrophilic attack is most likely to occur at the position para to the bromine (which is already substituted) or ortho to the bromine. Given the steric bulk, substitution at the position ortho to the bromine is more probable.

On the 2,5-dimethylphenyl ring, the two methyl groups are activating and ortho, para-directing. The hydroxyl-bearing benzylic carbon is a bulky, deactivating group. The positions ortho and para to the methyl groups are activated. Specifically, the positions C4 and C6 are activated by the methyl groups. The C3 position is also activated by the C2-methyl group. Steric hindrance from the large (4-bromophenyl)methanol group at C1 will influence the site of attack.

The bromine atom on the 4-bromophenyl ring serves as a versatile handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide is reacted with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the position of the bromine atom, leading to the synthesis of more complex, poly-aromatic structures. Other useful palladium-catalyzed reactions include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Buchwald-Hartwig amination (formation of C-N bonds).

Alternatively, the bromine substituent can be converted into an organometallic reagent through metal-halogen exchange, for example, by treatment with an organolithium reagent or magnesium metal to form an aryllithium or Grignard reagent, respectively. These nucleophilic reagents can then be reacted with a variety of electrophiles.

Table 3: Potential Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Biaryl |

| Heck | Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | Diaryl Alkyne |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | Aryl Amine |

Intramolecular Cyclization and Rearrangement Processes of (4-Bromophenyl)(2,5-dimethylphenyl)methanol

The chemical behavior of (4-Bromophenyl)(2,5-dimethylphenyl)methanol, a diarylmethanol derivative, is characterized by its propensity to undergo intramolecular cyclization and rearrangement reactions, primarily under acidic conditions. These transformations are driven by the formation of a stabilized benzylic carbocation intermediate. The presence of a bromine substituent on one phenyl ring and two methyl groups on the other influences the electronic properties and steric environment of the molecule, thereby affecting the pathways and products of these reactions.

One of the principal intramolecular reactions for diarylmethanols is the acid-catalyzed cyclization to form fluorene (B118485) derivatives. This reaction, known as the Scholl reaction, proceeds through an electrophilic aromatic substitution mechanism. Protonation of the hydroxyl group in (4-Bromophenyl)(2,5-dimethylphenyl)methanol leads to the formation of a good leaving group (water) and subsequent generation of a diarylmethyl carbocation. This carbocation can then attack one of the aromatic rings intramolecularly. In the case of (4-Bromophenyl)(2,5-dimethylphenyl)methanol, the attack can theoretically occur on either the 4-bromophenyl ring or the 2,5-dimethylphenyl ring.

The regioselectivity of this cyclization is dictated by the electronic and steric effects of the substituents. The methyl groups on the 2,5-dimethylphenyl ring are electron-donating, activating the ring towards electrophilic attack. Conversely, the bromine atom on the 4-bromophenyl ring is deactivating. Therefore, the intramolecular electrophilic attack is more likely to occur on the more electron-rich 2,5-dimethylphenyl ring. Steric hindrance from the methyl groups can also influence the position of the attack.

Table 1: Potential Products of Acid-Catalyzed Intramolecular Cyclization

| Reactant | Product(s) | Reaction Conditions |

| (4-Bromophenyl)(2,5-dimethylphenyl)methanol | 2-Bromo-6,9-dimethyl-9H-fluorene and/or 4-Bromo-5,8-dimethyl-9H-fluorene | Strong protic or Lewis acids (e.g., H₂SO₄, AlCl₃) |

Rearrangement processes in diarylmethanols like (4-Bromophenyl)(2,5-dimethylphenyl)methanol are less common than cyclization but can occur under specific conditions, often involving the migration of an aryl or alkyl group. Such rearrangements would also proceed through a carbocation intermediate. For instance, a 1,2-hydride shift or a 1,2-aryl shift could potentially occur if a more stable carbocation can be formed. However, in the case of this specific molecule, the initial benzylic carbocation is already relatively stable due to delocalization over the two aromatic rings, making significant rearrangement less probable under standard cyclization conditions.

Radical Reaction Mechanisms in Benzylic Alcohol Transformations

Benzylic alcohols, including (4-Bromophenyl)(2,5-dimethylphenyl)methanol, can undergo transformations involving radical intermediates. The benzylic C-H bond is relatively weak, and the resulting benzylic radical is stabilized by resonance with the adjacent aromatic rings. This facilitates the generation of radicals at the benzylic position.

One common method for generating benzylic radicals from benzylic alcohols is through hydrogen atom abstraction (HAT) by a reactive radical species. Photochemical methods or the use of radical initiators can promote this process. Once formed, the (4-bromophenyl)(2,5-dimethylphenyl)methyl radical can participate in a variety of reactions, including dimerization, oxidation, or addition to unsaturated systems.

Another pathway to generate radical species from alcohols involves single-electron transfer (SET) processes. Oxidation of the alcohol can lead to a radical cation, which can then deprotonate to form the benzylic radical. Reagents like lead tetraacetate (Pb(OAc)₄) are known to react with alcohols to generate alkoxy radicals, which can then undergo further reactions, including intramolecular cyclization via radical pathways.

For (4-Bromophenyl)(2,5-dimethylphenyl)methanol, a potential intramolecular radical cyclization could occur if the initially formed benzylic radical attacks one of the aromatic rings. This process, known as a radical arylation, would lead to the formation of a dihydrophenanthrene-type intermediate, which could then be oxidized to the corresponding phenanthrene (B1679779) derivative. The feasibility and regioselectivity of such a reaction would depend on the specific reaction conditions and the relative stability of the possible radical intermediates.

Table 2: Potential Radical Reactions and Intermediates

| Reaction Type | Initiator/Reagent | Key Intermediate | Potential Product(s) |

| Hydrogen Atom Abstraction | Photons, Radical Initiators (e.g., AIBN) | (4-Bromophenyl)(2,5-dimethylphenyl)methyl radical | Dimerized products, Oxidation products (ketone) |

| Single-Electron Transfer Oxidation | Oxidizing agents (e.g., Pb(OAc)₄) | Alkoxy radical, Benzylic radical | Intramolecular cyclization products, Fragmentation products |

| Radical-Mediated Intramolecular Cyclization | Radical initiator | Aryl-substituted methyl radical | Dihydrophenanthrene derivatives, Phenanthrene derivatives |

The presence of the bromine atom on one of the phenyl rings could also influence the radical reactivity. The C-Br bond can undergo homolytic cleavage under certain conditions (e.g., photolysis or reaction with specific radical initiators), leading to the formation of an aryl radical. This aryl radical could then undergo intramolecular reactions. However, the benzylic C-H bond is generally more susceptible to radical abstraction than an aryl C-Br bond under typical radical-generating conditions.

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data for the chemical compound "(4-Bromophenyl)(2,5-dimethylphenyl)methanol" could be located. As a result, it is not possible to provide a detailed and scientifically accurate article based on the advanced spectroscopic and computational characterization requested in the outline.

The creation of a thorough and informative article on this specific compound, as per the detailed structure provided, is contingent on the availability of published research containing its ¹H and ¹³C NMR spectra, 2D NMR data (HSQC, HMBC, COSY), NOE spectroscopy results, and X-ray crystallography data. Furthermore, information regarding the application of specialized techniques such as Dynamic Nuclear Polarization (DNP) NMR and in situ NMR studies for this particular molecule is not present in the accessible scientific literature.

To fulfill the user's request for a scientifically accurate and detailed article, such primary data is essential. Without it, any attempt to generate the content for the specified sections and subsections would be speculative and would not meet the required standards of scientific rigor and accuracy.

Therefore, the requested article focusing solely on the advanced spectroscopic and computational characterization of "(4-Bromophenyl)(2,5-dimethylphenyl)methanol" cannot be generated at this time.

Advanced Spectroscopic and Computational Characterization of 4 Bromophenyl 2,5 Dimethylphenyl Methanol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of novel compounds such as (4-Bromophenyl)(2,5-dimethylphenyl)methanol. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental composition.

For (4-Bromophenyl)(2,5-dimethylphenyl)methanol, with a chemical formula of C15H15BrO, the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is particularly significant due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by approximately 2 Da. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield an experimentally determined mass that is very close to the theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the confident differentiation between other potential elemental compositions that may have the same nominal mass.

Table 1: Theoretical Isotopic Data for [C15H15BrO+H]+

| Isotope | Abundance (%) |

|---|---|

| 79Br | 50.69 |

This table is generated based on the natural isotopic abundance of Bromine.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting and understanding the properties of molecules like (4-Bromophenyl)(2,5-dimethylphenyl)methanol. These calculations provide insights into the molecule's geometry, electronic structure, and spectroscopic properties, complementing experimental data.

Geometrical Optimization and Electronic Structure Analysis

The first step in a DFT study involves the geometrical optimization of the molecule to find its most stable conformation (lowest energy state). For (4-Bromophenyl)(2,5-dimethylphenyl)methanol, this would involve determining the bond lengths, bond angles, and dihedral angles between the two phenyl rings and the methanol (B129727) group. The presence of the methyl groups on one of the phenyl rings introduces steric hindrance that will influence the preferred spatial arrangement of the rings.

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The distribution of these frontier orbitals also provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 2: Representative DFT Calculation Parameters for Aromatic Alcohols

| Parameter | Typical Basis Set | Functional |

|---|---|---|

| Geometrical Optimization | 6-311++G(d,p) | B3LYP |

| HOMO-LUMO Analysis | 6-311++G(d,p) | B3LYP |

This table represents common computational methods used for similar molecules.

Vibrational Analysis and Correlation with Infrared (IR) Spectroscopy

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its Infrared (IR) spectrum. By performing a vibrational analysis on the optimized geometry of (4-Bromophenyl)(2,5-dimethylphenyl)methanol, a theoretical IR spectrum can be generated.

This theoretical spectrum can then be compared with the experimental IR spectrum. The calculated frequencies are often scaled by a factor to account for the approximations inherent in the theoretical model and to improve the agreement with experimental data. This correlation allows for the confident assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, O-H, C-O, and C-Br bonds, as well as the vibrations of the aromatic rings. This detailed assignment provides a deeper understanding of the molecule's structure and bonding.

Table 3: Expected Vibrational Modes for (4-Bromophenyl)(2,5-dimethylphenyl)methanol

| Vibrational Mode | Expected Wavenumber Range (cm-1) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Ring Stretch | 1400-1600 |

| C-O Stretch | 1000-1300 |

This table is based on general characteristic IR absorption frequencies for the functional groups present in the molecule.

Prediction of Spectroscopic Parameters

In addition to vibrational spectra, DFT and other quantum chemical methods can predict other important spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra.

For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus (1H and 13C) in (4-Bromophenyl)(2,5-dimethylphenyl)methanol, their chemical shifts can be predicted. These predicted values can then be compared to experimental NMR data to aid in the assignment of signals and to confirm the proposed structure. The accuracy of these predictions is often improved by considering the effects of the solvent, typically through the use of a polarizable continuum model (PCM).

For chiral molecules, ECD spectroscopy is a valuable technique for determining the absolute configuration. Theoretical ECD spectra can be calculated using time-dependent DFT (TD-DFT). By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of a chiral center, such as the carbinol carbon in (4-Bromophenyl)(2,5-dimethylphenyl)methanol if it were resolved into its enantiomers, could be determined. The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of the atoms in the molecule.

Applications and Future Directions in Chemical Research

Role as Versatile Synthetic Intermediates in Complex Organic Synthesis

Diarylcarbinols, including (4-Bromophenyl)(2,5-dimethylphenyl)methanol, are highly valued as versatile intermediates in the synthesis of complex organic molecules. longdom.orgnih.gov The hydroxyl group can be easily transformed or substituted, and the aromatic rings can be further functionalized, allowing for the construction of intricate molecular architectures. Synthetic organic chemistry focuses on designing and creating new molecules, and intermediates like this diarylcarbinol are fundamental to this process. longdom.org

Key transformations that underscore its utility include:

Oxidation: The secondary alcohol group can be oxidized to form the corresponding benzophenone (B1666685) derivative, (4-bromophenyl)(2,5-dimethylphenyl)methanone. This ketone is a common scaffold in medicinal chemistry and materials science.

Substitution: The hydroxyl group can be replaced by various other functional groups (e.g., halides, azides) through nucleophilic substitution reactions, opening pathways to diverse classes of compounds.

Dehydration: Acid-catalyzed dehydration would lead to the formation of a substituted diarylalkene, a structural motif present in various biologically active compounds and functional polymers.

Coupling Reactions: The bromine atom on the phenyl ring serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the connection of the diarylmethyl moiety to other complex fragments.

The strategic combination of these reactions enables chemists to incorporate the (4-bromophenyl)(2,5-dimethylphenyl)methyl scaffold into larger, multi-functional molecules, which is a cornerstone of modern organic synthesis. researchgate.net

| Reaction Type | Reactant(s) | Resulting Functional Group | Significance |

|---|---|---|---|

| Oxidation | PCC, DMP, etc. | Ketone (Benzophenone derivative) | Precursor for pharmaceuticals and photoinitiators. |

| Nucleophilic Substitution | HBr, SOCl₂, PBr₃ | Alkyl Halide | Intermediate for further substitution or elimination. |

| Dehydration | H₂SO₄, TsOH | Alkene | Building block for polymers and complex molecules. |

| Cross-Coupling (at Br) | Arylboronic acids, Amines, Alkynes | Biaryl, Arylamine, Arylalkyne | Creates complex C-C and C-N bonds. mdpi.comnih.gov |

Precursors for Advanced Functional Materials and Polymers

The demand for advanced functional materials for revolutionary technologies is a major driver of modern chemical research. rsc.org Polymers and organic materials with specific electronic, optical, or thermal properties are at the forefront of this field. researchgate.net (4-Bromophenyl)(2,5-dimethylphenyl)methanol serves as a promising precursor for such materials due to its combination of a reactive hydroxyl group and a modifiable aromatic system.

The potential applications in materials science include:

Polymer Synthesis: The molecule can be converted into a monomer and incorporated into polymer backbones. For instance, polymerization following derivatization of the hydroxyl group could lead to the formation of polyesters or polyethers with bulky diarylmethyl side chains, influencing the polymer's thermal stability, solubility, and mechanical properties.

Luminescent Materials: The diaryl scaffold is a component of many fluorescent and phosphorescent molecules. By strategically modifying the compound, for example, through cross-coupling reactions to extend conjugation, it is possible to design new materials for applications in organic light-emitting diodes (OLEDs) and sensors.

Functional Dyes: Derivatization of the core structure can lead to the synthesis of novel dyes with tailored absorption and emission properties for use in imaging, photonics, and data storage.

Research in this area focuses on how the molecular design of precursors translates into the macroscopic properties of the final material, with the goal of creating materials for specific, high-tech applications. rsc.org

Catalytic Applications and Ligand Design in Organometallic Chemistry

Organometallic chemistry plays a crucial role in catalysis, enabling efficient and selective chemical transformations. The design of ligands that coordinate to a metal center is key to controlling the catalyst's activity and selectivity. nih.gov The structure of (4-Bromophenyl)(2,5-dimethylphenyl)methanol is well-suited for derivatization into novel ligands.

The hydroxyl group can act as an anchoring point for creating more complex ligand systems. For example:

It can be converted into a phosphine, amine, or N-heterocyclic carbene (NHC) precursor. These functional groups are ubiquitous in organometallic catalysis.

The oxygen atom itself can coordinate to a metal center, forming an alkoxide ligand after deprotonation. The bulky diarylmethyl framework would exert significant steric influence on the metal's coordination sphere, which can be used to control the stereoselectivity of a catalytic reaction.

Transition-metal complexes featuring ligands derived from this scaffold could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and C-H functionalization. longdom.org The ability to tune the ligand's electronic and steric properties by modifying the aromatic rings provides a powerful tool for optimizing catalyst performance.

Strategic Derivatization for Novel Chemical Entities

The creation of novel chemical entities with unique properties is a primary goal of synthetic chemistry. Strategic derivatization of a core scaffold like (4-Bromophenyl)(2,5-dimethylphenyl)methanol allows for the systematic exploration of chemical space. The bromine atom is particularly valuable for this purpose, serving as a versatile functional handle for a variety of cross-coupling reactions. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst. mdpi.com This reaction could be used to replace the bromine atom in (4-Bromophenyl)(2,5-dimethylphenyl)methanol with a wide range of aryl or vinyl groups. Similarly, Buchwald-Hartwig amination could be employed to form carbon-nitrogen bonds, leading to diarylamines, which are prevalent motifs in pharmaceuticals and functional materials.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Triarylmethanol derivatives | Building blocks for OLEDs, molecular probes. mdpi.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst, Ligand | N-Aryl diarylcarbinols | Pharmaceutical intermediates, hole-transport materials. |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst, Base | Alkynyl-substituted diarylcarbinols | Precursors for conjugated polymers, molecular wires. |

| Heck Coupling | Alkene | Pd Catalyst, Base | Stilbene-like derivatives | Photochromic materials, nonlinear optics. |

These derivatization strategies allow chemists to fine-tune the steric and electronic properties of the molecule, leading to new compounds with potentially enhanced biological activity, improved material properties, or novel catalytic capabilities. nih.gov

Emerging Research Avenues and Prospects in Diarylcarbinol Chemistry

The field of diarylcarbinol chemistry continues to evolve, with several emerging research avenues promising to expand its applications. Future prospects for compounds like (4-Bromophenyl)(2,5-dimethylphenyl)methanol are tied to broader trends in organic synthesis and materials science. researchgate.netrsc.org

Photoredox Catalysis: Light-mediated reactions are becoming increasingly powerful tools in synthesis. Diarylcarbinol derivatives could be designed to act as photosensitizers or to undergo novel photochemical transformations, enabling the construction of complex molecules under mild conditions.

Asymmetric Synthesis: The development of catalytic methods to synthesize enantiomerically pure diarylcarbinols is an ongoing area of research. Access to single-enantiomer forms of (4-Bromophenyl)(2,5-dimethylphenyl)methanol would be highly valuable for applications in pharmaceuticals and chiral materials.

Supramolecular Chemistry: The rigid, three-dimensional structure of diarylcarbinols makes them attractive building blocks for constructing supramolecular assemblies, such as metal-organic frameworks (MOFs) or organic cages, with applications in gas storage, separation, and catalysis.

Bioconjugation: After suitable functionalization, the diarylcarbinol scaffold could be attached to biomolecules like proteins or peptides to create novel bioconjugates for therapeutic or diagnostic purposes.

As synthetic methodologies become more advanced, the ability to precisely modify and utilize complex building blocks like (4-Bromophenyl)(2,5-dimethylphenyl)methanol will continue to create new opportunities in diverse fields of chemical science. nih.gov

Q & A

Basic: What are the recommended synthetic routes for (4-Bromophenyl)(2,5-dimethylphenyl)methanol?

Answer:

The compound can be synthesized via Grignard reaction or condensation reactions . A common approach involves reacting 4-bromophenylmagnesium bromide with 2,5-dimethylbenzaldehyde under anhydrous conditions, followed by acid quenching to yield the secondary alcohol. Alternatively, Schiff base formation (e.g., refluxing aldehydes with amines in ethanol) can be adapted for analogous structures, as seen in similar bromophenyl derivatives . Key steps include:

- Reagent selection : Use high-purity aldehydes and organometallic reagents to minimize side products.

- Reaction monitoring : Track progress via TLC (silica gel, hexane/ethyl acetate) or NMR.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

Refer to synthetic protocols for structurally related compounds, such as 2-(4-Bromophenylimino)methyl derivatives, which highlight reflux conditions and solvent selection .

Basic: What analytical techniques are critical for verifying purity and structure?

Answer:

Multi-modal characterization is essential:

- NMR spectroscopy : Compare H and C NMR shifts with PubChem data (e.g., InChIKey: HOLUPBGZVKLXRJ) to confirm hydroxyl, bromophenyl, and dimethylphenyl groups .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and validate bond angles/distances .

- HPLC/MS : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for molecular ion confirmation.

For example, crystallographic data for similar methanols (e.g., (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol) can guide refinement parameters .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) require orthogonal validation :

- Assay diversification : Use in vitro (e.g., MIC assays) and in silico (molecular docking) methods to cross-validate results.

- Control standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).

- SAR analysis : Compare with analogs (e.g., (3,5-Dichlorophenyl)(furan-2-yl)methanol) to identify substituent effects. For example, the methoxy group in (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol may enhance membrane permeability but reduce oxidative stability .

| Compound | Antimicrobial Activity | Anticancer Activity | Key Substituent |

|---|---|---|---|

| Target | Moderate | Moderate | Br, 2,5-dimethyl |

| Analog 1 | High | High | 3,5-dichloro |

| Analog 2 | Low | Moderate | Thiophene |

Advanced: How can X-ray crystallography elucidate stereochemical configuration?

Answer:

Single-crystal X-ray diffraction is definitive for stereochemical assignment:

- Crystal growth : Use slow evaporation (e.g., ethanol/ethyl acetate mixtures) to obtain diffraction-quality crystals .

- Data collection : Optimize parameters (Mo Kα radiation, 100 K) for high-resolution (<1.0 Å) data.

- Refinement : Apply SHELXL for structure solution, incorporating hydrogen bonding and torsional restraints. For example, refinement of (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol revealed a dihedral angle of 85.3° between aromatic rings, influencing steric interactions .

Basic: Which functional groups dictate reactivity in this compound?

Answer:

The hydroxyl group and bromine atom are primary reactivity drivers:

- Oxidation : Convert the hydroxyl to a ketone using CrO/HSO, yielding (4-Bromophenyl)(2,5-dimethylphenyl)ketone .

- Nucleophilic substitution : Replace bromine with amines (e.g., NH/CuI) to form aryl amines.

- Esterification : React the hydroxyl with acetyl chloride to produce acetate derivatives for stability studies.

Comparative studies with (4-Chlorophenyl) analogs suggest bromine’s higher electronegativity slows substitution kinetics .

Advanced: How to design derivatives for enhanced pharmacological profiles?

Answer:

Structure-activity relationship (SAR) strategies include:

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position of the bromophenyl ring to enhance anticancer activity.

- Bioisosteric replacement : Replace the hydroxyl with a trifluoromethyl group to improve metabolic stability.

- Hybridization : Merge with pharmacophores from active analogs (e.g., oxadiazole rings in 4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide) .

Validate designs via molecular dynamics simulations (e.g., binding free energy calculations for adenosine A receptors) .

Basic: What are common side reactions during synthesis?

Answer:

- Over-oxidation : The hydroxyl group may oxidize to a ketone if reaction conditions (e.g., excess CrO) are not tightly controlled .

- Diastereomer formation : Poor stereocontrol during Grignard addition can yield racemic mixtures. Use chiral auxiliaries or enzymatic resolution to mitigate.

- Bromine displacement : Competing elimination (e.g., E2 with strong bases) may form alkenes. Monitor via GC-MS and adjust base strength (e.g., KCO instead of NaOH) .

Advanced: What computational approaches predict target interactions?

Answer:

Molecular docking and QSAR are pivotal:

- Docking studies : Use AutoDock Vina to model binding to targets like β-tubulin (anticancer) or bacterial topoisomerase IV (antimicrobial). For example, the 2,5-dimethylphenyl group in (4-Bromophenyl)(2,5-dimethylphenyl)methanol showed hydrophobic interactions with topoisomerase IV’s ATP-binding pocket .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes.

- ADMET prediction : Tools like SwissADME evaluate logP, bioavailability, and CYP450 interactions. Compare with data from PubChem’s DSSTox entries for related methanols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.